molecular formula C10H11BrFNO2 B8156704 3-Bromo-5-fluoro-4-methoxy-N,N-dimethylbenzamide

3-Bromo-5-fluoro-4-methoxy-N,N-dimethylbenzamide

Cat. No.: B8156704
M. Wt: 276.10 g/mol
InChI Key: ADEJHFQVGLABLC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11BrFNO2 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring, along with a dimethylamino group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-methoxy-N,N-dimethylbenzamide typically involves the following steps:

    Fluorination: The fluorine atom at the 5-position can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Methoxylation: The methoxy group at the 4-position can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride (NaH).

    Amidation: The final step involves the formation of the amide bond by reacting the substituted benzoyl chloride with dimethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions, leading to the formation of various derivatives.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amide group can undergo reduction to yield amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Corresponding aldehydes or carboxylic acids.

    Reduction Products: Amines.

    Coupling Products: Biaryl or diaryl compounds.

Scientific Research Applications

3-Bromo-5-fluoro-4-methoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

  • 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
  • 4-Bromo-3-fluoro-5-methoxy-N,N-dimethylbenzamide
  • N,N-Dimethyl 4-bromo-3-methoxybenzamide

Comparison: 3-Bromo-5-fluoro-4-methoxy-N,N-dimethylbenzamide is unique due to the specific positioning of the bromine, fluorine, and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties and biological effects, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-4-7(11)9(15-3)8(12)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEJHFQVGLABLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C(=C1)Br)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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